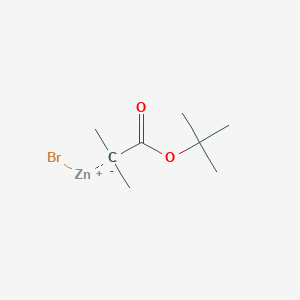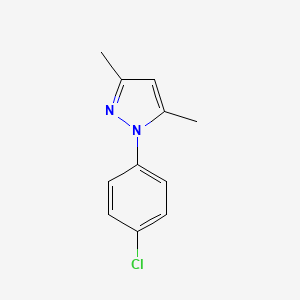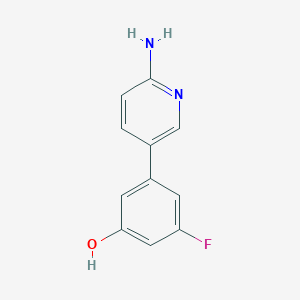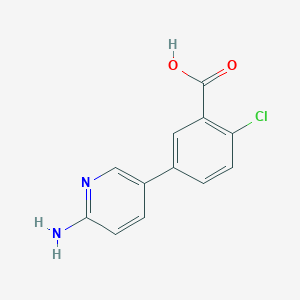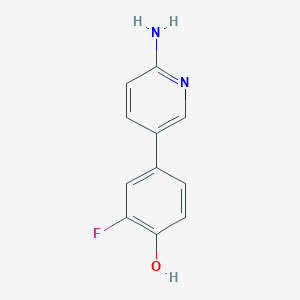
4-(6-Aminopyridin-3-YL)-2-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Aminopyridin-3-YL)-2-fluorophenol is an organic compound that features both an aminopyridine and a fluorophenol moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and phenol derivatives, making it a valuable subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorophenol typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and catalytic hydrogenation to yield the intermediate 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This intermediate can then be further reacted to introduce the fluorophenol moiety, typically through aromatic nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of mixed solvents, such as alcohol and water, along with acid catalysts, helps in achieving high-purity products. The final steps often involve catalytic hydrogenation and refining decoloration to obtain the desired compound with minimal impurities .
化学反应分析
Types of Reactions
4-(6-Aminopyridin-3-YL)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic nucleophilic substitution is a common reaction for introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Reagents like sodium hydride and halogenated compounds are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols and pyridines, depending on the specific reagents and conditions used.
科学研究应用
4-(6-Aminopyridin-3-YL)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(6-Aminopyridin-3-YL)-2-fluorophenol involves its interaction with various molecular targets. The aminopyridine moiety can interact with enzymes and receptors, while the fluorophenol group can participate in hydrogen bonding and other interactions. These interactions can activate or inhibit specific pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-(6-Aminopyridin-3-yl)acrylate: This compound shares the aminopyridine moiety but differs in its acrylate group.
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a fluorophenol group.
属性
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-5-7(1-3-10(9)15)8-2-4-11(13)14-6-8/h1-6,15H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMINDAQCJZTXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
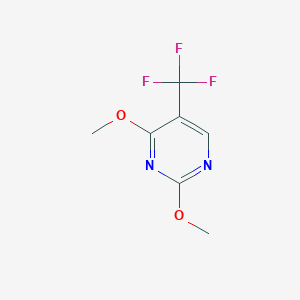
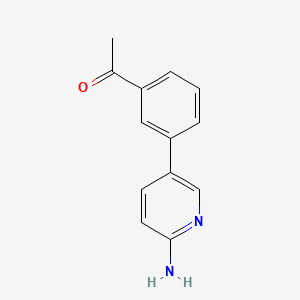
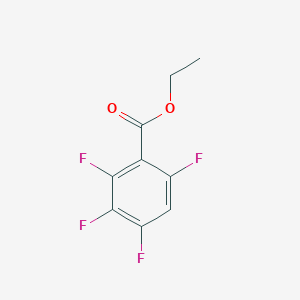
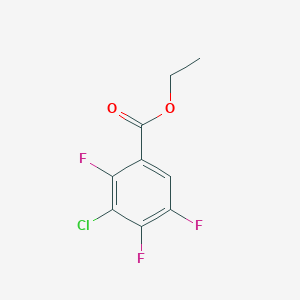
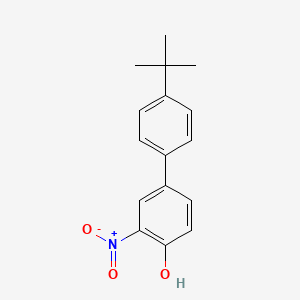
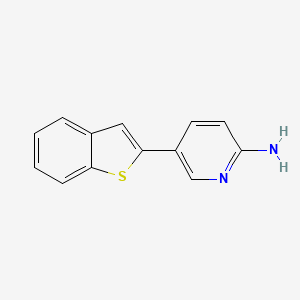
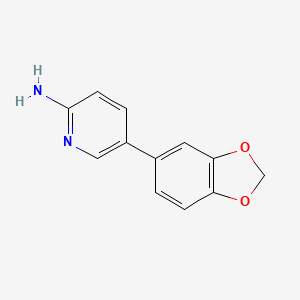
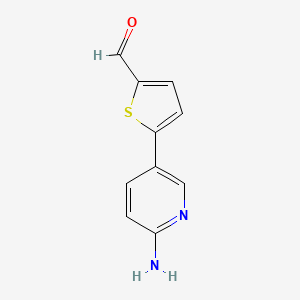
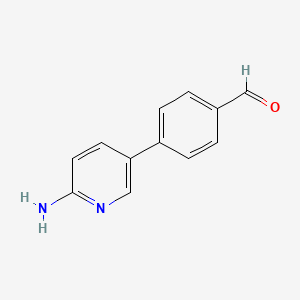
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)
